molecular formula C23H15BrClN3O B12783709 1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126293-34-3

1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12783709
CAS No.: 126293-34-3
M. Wt: 464.7 g/mol
InChI Key: GLKGUMRUULRPHB-IKCALLGASA-N
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Description

1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves the condensation of o-bromobenzaldehyde and o-chlorobenzaldehyde with a suitable amine and a phenyl-substituted imidazolinone. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((o-Bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
  • 1-((o-Chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
  • 1-((o-Bromobenzylidene)amino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one

Uniqueness

1-((o-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both bromine and chlorine substituents on the benzylidene groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may provide distinct properties compared to similar compounds with only one type of halogen substituent.

Properties

CAS No.

126293-34-3

Molecular Formula

C23H15BrClN3O

Molecular Weight

464.7 g/mol

IUPAC Name

(5Z)-3-[(E)-(2-bromophenyl)methylideneamino]-5-[(2-chlorophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15BrClN3O/c24-19-12-6-4-11-18(19)15-26-28-22(16-8-2-1-3-9-16)27-21(23(28)29)14-17-10-5-7-13-20(17)25/h1-15H/b21-14-,26-15+

InChI Key

GLKGUMRUULRPHB-IKCALLGASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=CC=C4Br

Origin of Product

United States

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